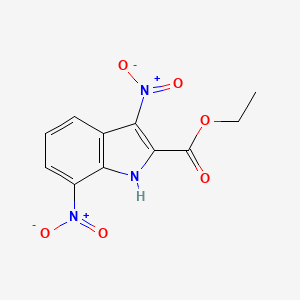

Ethyl 3,7-dinitro-1h-indole-2-carboxylate

Description

Ethyl 3,7-dinitro-1H-indole-2-carboxylate is a nitro-substituted indole derivative characterized by nitro groups at the 3- and 7-positions of the indole ring and an ethyl carboxylate moiety at position 2. Nitro groups are electron-withdrawing substituents that influence electronic distribution, solubility, and biological activity, making such compounds relevant in medicinal chemistry and materials science.

Properties

CAS No. |

4771-17-9 |

|---|---|

Molecular Formula |

C11H9N3O6 |

Molecular Weight |

279.21 g/mol |

IUPAC Name |

ethyl 3,7-dinitro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H9N3O6/c1-2-20-11(15)9-10(14(18)19)6-4-3-5-7(13(16)17)8(6)12-9/h3-5,12H,2H2,1H3 |

InChI Key |

VLFCPSYNMGQTJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Ethyl 3,7-dinitro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is an indole derivative characterized by the presence of nitro groups at the 3 and 7 positions of the indole ring. The synthesis typically involves nitration reactions followed by esterification processes. The general synthetic route can be summarized as follows:

- Nitration : Indole is subjected to nitration using a mixture of nitric and sulfuric acids to introduce nitro groups.

- Esterification : The resulting dinitro compound is then reacted with ethyl chloroformate to yield this compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of indole derivatives. This compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| MRSA | 16 | Vancomycin | 8 |

| E. coli | 32 | Ciprofloxacin | 16 |

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspase pathways.

Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays measuring the inhibition of pro-inflammatory cytokines. In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced inflammation compared to control groups.

| Treatment Group | Paw Edema Volume (mL) | Control Group Volume (mL) |

|---|---|---|

| Ethyl Dinitro Indole | 0.5 | 1.5 |

| Aspirin (100 mg/kg) | 0.6 | - |

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The nitro groups are believed to interfere with bacterial DNA synthesis and protein function.

- Cytotoxic Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway and reduction in the production of inflammatory mediators.

Comparison with Similar Compounds

The following analysis compares ethyl 3,7-dinitro-1H-indole-2-carboxylate with structurally and functionally related indole derivatives, focusing on synthesis, physicochemical properties, and biological activities.

a. Ethyl 7-Nitro-1H-Indole-2-Carboxylate (CAS 1956355-82-0)

- Structure : Differs by a single nitro group at position 7 instead of 3 and 7.

- Synthesis : Likely synthesized via electrophilic nitration of ethyl indole-2-carboxylate. The carboxylate group at position 2 directs nitration to positions 3, 5, or 7 due to its meta-directing nature .

- Key Data : Similarity score of 0.93 to the target compound, indicating high structural overlap .

b. Ethyl 5-Nitro-1H-Indole-2-Carboxylate (CAS 16732-57-3)

- Structure : Nitro group at position 3.

- Synthesis : Achieved through nitration under controlled conditions. The absence of a 3-nitro group simplifies regioselectivity challenges.

- Key Data : Similarity score of 0.83 to the target compound, reflecting moderate structural divergence .

c. Ethyl 3-Formyl-1H-Indole-7-Carboxylate (CAS 927181-98-4)

- Structure : Features a formyl group at position 3 and a carboxylate at position 7.

- Properties: Molecular weight 217.22 g/mol, XLogP3 1.7, and hydrogen-bonding capacity (1 donor, 3 acceptors) .

Physicochemical Properties

*Theoretical values extrapolated from analogues. †Estimated using fragment-based methods (e.g., XLogP3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.